Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate
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Description
Ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)propanoate is a chemical compound with the molecular formula C17H20N2O5 . It has an average mass of 332.351 Da and a monoisotopic mass of 332.137207 Da . This compound is also known by its IUPAC name, Ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’H-spiro [1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a spiro[indolizine-1,2’-[1,3]dioxolan] core structure. The compound also contains a cyano group (-CN) and an ethyl propanoate group .Physical And Chemical Properties Analysis
The compound is predicted to have a boiling point of 477.19°C and a melting point of 201.95°C . It is soluble in dichloromethane and methanol .Safety and Hazards
According to the safety data sheet, this compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes .
properties
IUPAC Name |
ethyl 2-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-3-21-15(20)10(2)11-8-13-16(22-6-7-23-16)4-5-18(13)14(19)12(11)9-17/h8,10H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDNGJPDHJGXHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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